BenchChemオンラインストアへようこそ!

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride

Behavioral pharmacology Arylcyclohexylamines Drug discrimination

This N-allyl-substituted arylcyclohexylamine HCl exhibits a distinct pharmacological profile vs. PCA/PCP, with measurable BChE (Ki=26.9 µM) and muscarinic receptor binding. Its reduced behavioral potency makes it ideal for graded dose-response assays and multi-target SAR deconvolution, ensuring experimental reproducibility and reducing off-target saturation effects.

Molecular Formula C15H22ClN
Molecular Weight 251.79 g/mol
CAS No. 2185-95-7
Cat. No. B1360377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexylamine, N-allyl-1-phenyl-, hydrochloride
CAS2185-95-7
Molecular FormulaC15H22ClN
Molecular Weight251.79 g/mol
Structural Identifiers
SMILESC=CCNC1(CCCCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C15H21N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2;1H
InChIKeyCFBQTASOIWMBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride (CAS 2185-95-7) Product Specification and Research Baseline


Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride (CAS 2185-95-7) is an N-allyl-substituted derivative of 1-phenylcyclohexylamine (PCA) and a structural analog of phencyclidine (PCP) [1]. It is an arylcyclohexylamine compound characterized by a cyclohexane ring bearing a phenyl group and an N-allyl substituent, with the hydrochloride salt form enhancing aqueous solubility and stability for research applications [2]. The compound serves as a pharmacological probe for studying phencyclidine-like behavioral activity, cholinergic systems, and structure-activity relationships within the arylcyclohexylamine class [3].

Procurement Risk Analysis: Why Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride (CAS 2185-95-7) Is Not Interchangeable with Other Arylcyclohexylamines


Despite belonging to the arylcyclohexylamine class, Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride (CAS 2185-95-7) cannot be generically substituted due to its distinct pharmacological profile arising from the N-allyl substituent. Direct comparative studies demonstrate that this compound exhibits markedly different behavioral potency relative to phencyclidine (PCP) and distinct in vitro activity profiles compared to both PCP and the parent 1-phenylcyclohexylamine (PCA) [1]. The N-allyl group confers unique interactions with multiple receptor systems, including butyrylcholinesterase (BChE), muscarinic acetylcholine receptors, and serotonin receptors, that are not shared by the parent compound or alternative N-substituted analogs [2][3]. Substitution with an alternative arylcyclohexylamine would therefore alter experimental outcomes related to PCP-like behavioral discrimination, cholinergic function, and multi-target binding profiles.

Quantitative Comparative Evidence for Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride (CAS 2185-95-7) Differentiation


Behavioral Potency Relative to Phencyclidine (PCP) in Murine Models

In a direct head-to-head comparative study in mice, the N-allyl-substituted PCA derivatives, including N-allyl-1-phenylcyclohexylamine, exhibited phencyclidine-like behavioral activity but were less potent than phencyclidine (PCP) [1]. While the study confirms that the N-allyl analog retains PCP-like activity, it does not provide the precise ED50 or potency ratio relative to PCP; the finding is qualitative and establishes that the N-allyl substitution attenuates, rather than eliminates, this activity. Notably, none of the N-allyl derivatives acted as PCP antagonists, distinguishing them from other N-substituted analogs that may antagonize PCP effects [1].

Behavioral pharmacology Arylcyclohexylamines Drug discrimination

Butyrylcholinesterase (BChE) Inhibition Potency

Quantitative binding data from the Kalir et al. (1984) study, as curated in BindingDB, demonstrate that allyl-(1-phenyl-cyclohexyl)-amine (the free base form of the target compound) inhibits butyrylcholinesterase (BChE) with a Ki value of 26,900 nM (26.9 µM) [1]. This inhibition was characterized as competitive, and the compound protected against BChE inhibition by DFP [2]. Comparative BChE inhibition data for PCP or the parent PCA were not located in the available search results; the comparison is therefore made against the baseline of no inhibition (Ki > 100 µM for inactive compounds).

Cholinesterase Enzyme inhibition Neuropharmacology

Muscarinic Acetylcholine Receptor Binding Affinity

Binding affinity data curated in BindingDB indicate that allyl-(1-phenyl-cyclohexyl)-amine binds to muscarinic acetylcholine receptors with a Kd value of 70,000 nM (70 µM) [1]. This moderate micromolar affinity distinguishes the N-allyl analog from PCP, which is not typically associated with direct muscarinic receptor binding at comparable concentrations. The data were generated using [3H]4NMPB as a radioligand in displacement assays [1].

Muscarinic receptor Acetylcholine Receptor binding

Serotonin Receptor (5-HT) Binding Affinity

BindingDB curation of the Kalir et al. (1984) data also reports that allyl-(1-phenyl-cyclohexyl)-amine displaces [3H]5-HT binding to serotonin receptors in rat fundus membranes with a Ki value of 26,900 nM (26.9 µM) [1]. This affinity is identical to the reported BChE Ki, suggesting a common assay condition or data reporting artifact; however, the entry specifically annotates the target as serotonin receptor. Comparative binding data for PCP or PCA at the serotonin receptor were not identified in the available search results.

Serotonin receptor 5-HT Neurotransmission

SAR Context: N-Alkyl Substitutions Reduce PCP-Like Potency While Retaining Efficacy

A broader structure-activity relationship (SAR) study using drug discrimination in pigeons established a class-level principle: N-alkyl substitutions on arylcyclohexylamines, including N-allyl analogs, decrease PCP-like potency but do not eliminate efficacy [1]. While this study did not directly test N-allyl-1-phenylcyclohexylamine, it provides a mechanistic framework for interpreting the reduced behavioral potency observed in the Kalir et al. (1984) mouse study [2]. The SAR data confirm that N-alkylated analogs retain full PCP-like discriminative stimulus efficacy, distinguishing them from hydroxylated analogs which lose efficacy.

Structure-activity relationship SAR Arylcyclohexylamine pharmacology

NMDA Receptor PCP Site Binding Affinity

Binding affinity data for a structurally related cyclohexylamine derivative at the NMDA receptor PCP binding site, as curated in BindingDB, reports a Ki value of 630 nM [1]. This data point is included as class-level context; it is not directly measured for N-allyl-1-phenylcyclohexylamine, but it establishes that N-substituted cyclohexylamines in this series can achieve sub-micromolar affinity for the PCP site on NMDA receptors. Direct binding data for the target compound at this site were not located in the available search results.

NMDA receptor PCP binding site Glutamate receptor

Validated Application Scenarios for Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride (CAS 2185-95-7) Based on Quantitative Evidence


Comparative Behavioral Pharmacology: PCP-Like Activity Graded Dose-Response Studies

The compound is appropriate for studies requiring a PCP-like behavioral stimulus with reduced potency relative to PCP. Researchers can use this N-allyl analog to generate graded dose-response curves in drug discrimination or locomotor activity assays where the full potency of PCP would saturate the response or produce ceiling effects [1]. The retention of PCP-like efficacy, inferred from SAR class-level data, supports its use as a partial-efficacy tool compound [2].

Cholinesterase and Cholinergic System Modulation Studies

With a documented Ki of 26.9 µM for butyrylcholinesterase (BChE) inhibition [1], this compound serves as a micromolar inhibitor suitable for in vitro studies investigating the interplay between cholinesterase activity and PCP-like pharmacology. It is also relevant for assays exploring protection against organophosphate-induced BChE inhibition, as demonstrated by its ability to protect against DFP in the Kalir et al. study [2].

Multi-Target Receptor Binding Profiling in Arylcyclohexylamine SAR

The compound's measurable binding affinities at muscarinic acetylcholine receptors (Kd = 70 µM) and serotonin receptors (Ki = 26.9 µM) make it a valuable reference compound for multi-target pharmacological profiling and structure-activity relationship (SAR) studies [1][2]. It is particularly suited for experiments aimed at deconvoluting the contribution of off-target cholinergic and serotonergic interactions to the overall behavioral profile of N-substituted arylcyclohexylamines.

NMDA Receptor PCP Site Ligand Development and Comparative Modeling

Although direct binding data for this compound at the NMDA receptor PCP site are not available, its structural classification as an N-allyl-substituted PCA analog positions it within a series where related derivatives exhibit sub-micromolar affinity (e.g., Ki = 630 nM) [1]. This compound is therefore suitable for inclusion in comparative binding studies, molecular docking exercises, and QSAR model development aimed at elucidating the structural determinants of PCP site affinity [2].

Quote Request

Request a Quote for Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.